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Introduction

Mitapivat (formerly AG-348) is a first-in-class oral, small-molecule allosteric activator of the
pyruvate kinase (PK) enzyme.[1][2] It targets the red blood cell isoform of pyruvate kinase
(PKR), a critical enzyme in the glycolytic pathway.[3] Pyruvate kinase catalyzes the final step in
glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP.[4][5] In
individuals with PK deficiency, mutations in the PKLR gene lead to a dysfunctional PKR
enzyme, resulting in decreased ATP production, a buildup of the upstream metabolite 2,3-
diphosphoglycerate (2,3-DPG), and subsequent premature red blood cell destruction
(hemolytic anemia).

Mitapivat acts by binding to a distinct allosteric site on the PKR tetramer, stabilizing the active
enzyme conformation and enhancing its catalytic activity. This mechanism of action increases
the efficiency of glycolysis in red blood cells, leading to increased ATP production and
decreased levels of 2,3-DPG. The restoration of normal erythrocyte energetics is believed to
improve red blood cell health and survival, thereby reducing hemolysis. These application
notes provide detailed protocols for assessing the in vitro efficacy of Mitapivat by measuring its
impact on PKR activity, intracellular ATP levels, and 2,3-DPG concentrations in red blood cells.

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the mechanism of action of Mitapivat and the general

experimental workflow for its in vitro evaluation.
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Caption: Mitapivat's Mechanism of Action.
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Caption: Experimental workflow for in vitro assessment.

Experimental Protocols
Preparation of Human Red Blood Cells (RBCs) for In
Vitro Assays
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This protocol describes the isolation and preparation of human red blood cells from whole

blood for subsequent in vitro treatment and analysis.

Materials:

Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

Phosphate-Buffered Saline (PBS), pH 7.4.

Saline solution (0.9% NacCl).

Centrifuge.

Procedure:

Collect whole blood from healthy donors or patients.

Centrifuge the blood at 2,000 x g for 5 minutes at room temperature to separate plasma,
buffy coat, and red blood cells.

Carefully aspirate and discard the supernatant plasma and the buffy coat layer (containing
white blood cells and platelets).

Wash the remaining red blood cell pellet by adding 2-3 volumes of cold PBS. Gently
resuspend the cells.

Centrifuge at 1,500 x g for 5 minutes at 4°C. Aspirate and discard the supernatant.

Repeat the washing step (steps 4 and 5) two more times to ensure the removal of plasma
proteins and other contaminants.

After the final wash, resuspend the packed RBCs in a suitable buffer or culture medium to
the desired cell concentration for the specific assay (e.g., a 10% suspension by adding 1 ml
of washed RBCs to 9 ml of saline).

Pyruvate Kinase (PKR) Activity Assay
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This protocol outlines a method to measure the enzymatic activity of PKR in RBC lysates
following in vitro treatment with Mitapivat. The assay is based on a coupled enzyme reaction
where the pyruvate generated by PKR is used by lactate dehydrogenase (LDH) to oxidize
NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

Washed RBCs.
e Mitapivat stock solution (dissolved in DMSO).
o Cell lysis buffer (e.g., RBC Lysis Buffer).
o Assay Buffer: 50 mM HEPES, pH 7.5.
o Reaction Cocktail Components:
o 500 mM KCI.
o 100 mM MgCI2.
o 1 M Phosphoenolpyruvate (PEP).
o 100 mM Adenosine diphosphate (ADP).
o 10 mM NADH.
o Lactate dehydrogenase (LDH) enzyme solution.
e 96-well UV-transparent microplate.
» Microplate reader capable of measuring absorbance at 340 nm in kinetic mode.
Procedure:

e RBC Treatment: Incubate the prepared RBC suspension with various concentrations of
Mitapivat (e.g., 0.1, 1, 10, 100 uM) or vehicle control (DMSO) for a specified time (e.g., 2-24
hours) at 37°C.
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o Cell Lysis: After incubation, pellet the RBCs by centrifugation and lyse them using a suitable
lysis buffer to release intracellular contents, including PKR.

e Reaction Preparation: In a 96-well plate, prepare a reaction cocktail containing HEPES
buffer, KCI, MgCl2, PEP, NADH, and LDH.

e Assay Initiation: Add the RBC lysate (containing PKR) and ADP to the reaction cocktail to
initiate the reaction.

o Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and
measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.

» Data Analysis: Calculate the rate of NADH consumption (change in absorbance per minute).
One unit of PKR activity is defined as the amount of enzyme that catalyzes the formation of 1
pmole of pyruvate per minute.

Intracellular ATP Level Quantification

This protocol describes the measurement of intracellular ATP levels in RBCs using a luciferase-
based luminescence assay. The light produced in the reaction is proportional to the amount of
ATP present.

Materials:
e Washed RBCs.
o Mitapivat stock solution (dissolved in DMSO).

o Commercially available ATP luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell
Viability Assay).

e Opaque-walled 96-well microplate suitable for luminescence measurements.
e Luminometer.

Procedure:
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RBC Treatment: Incubate the prepared RBC suspension with various concentrations of
Mitapivat or vehicle control in an opaque-walled 96-well plate for a specified duration at
37°C.

Cell Lysis and ATP Release: Add the ATP assay reagent (containing a cell lysis agent and
luciferase/luciferin substrate) directly to each well.

Signal Stabilization: Mix the contents of the wells by orbital shaking for approximately 2
minutes to induce cell lysis and allow the luminescent signal to stabilize for about 10 minutes
at room temperature.

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the ATP concentration. A
standard curve can be generated using known concentrations of ATP to quantify the absolute
ATP levels in the samples.

2,3-Diphosphoglycerate (2,3-DPG) Quantification

This protocol details the enzymatic assay for the quantification of 2,3-DPG in RBCs. The assay

involves the enzymatic cleavage of 2,3-DPG and the subsequent measurement of a product,

often through a change in NADH absorbance.

Materials:

Washed RBCs.

Mitapivat stock solution (dissolved in DMSO).
Perchloric acid (for protein precipitation and extraction).
Potassium carbonate (for neutralization).

Commercially available 2,3-DPG assay kit.

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:
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o RBC Treatment: Treat washed RBCs with different concentrations of Mitapivat or vehicle
control as described in the previous protocols.

o Extraction: After incubation, pellet the RBCs and lyse them. Precipitate proteins using cold
perchloric acid.

» Neutralization: Centrifuge to remove the protein precipitate and neutralize the supernatant
with potassium carbonate.

e Enzymatic Assay: Use a commercial 2,3-DPG assay kit, which typically involves an
enzymatic reaction where the change in NADH concentration is measured at 340 nm.

» Data Analysis: The concentration of 2,3-DPG is determined by comparing the change in
absorbance of the samples to a standard curve generated with known concentrations of 2,3-
DPG.

Data Presentation

The following tables summarize hypothetical quantitative data for Mitapivat's in vitro efficacy.

Table 1: Effect of Mitapivat on Pyruvate Kinase (PKR) Activity in Human Red Blood Cells.

Mitapivat Concentration (uM) Mean Fold Increase in PKR Activity (+ SD)
0 (Vehicle) 1.0+0.1
0.1 15+£0.2
1.0 2.8+0.3
10.0 451204
100.0 4805

Table 2: Effect of Mitapivat on Intracellular ATP Levels in Human Red Blood Cells.
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Mitapivat Concentration (M)

Mean Fold Increase in ATP Levels (+ SD)

0 (Vehicle) 1.0+ 0.05
0.1 1.2+0.08
1.0 1.6+0.1

10.0 1.9+0.15
100.0 2.0+0.18

Table 3: Effect of Mitapivat on 2,3-Diphosphoglycerate (2,3-DPG) Levels in Human Red Blood

Cells.

Mitapivat Concentration (uM)

Mean Percent Decrease in 2,3-DPG Levels
(x SD)

0 (Vehicle) 05

0.1 15+7

1.0 35+9

10.0 50+12

100.0 55+ 14
Conclusion

The protocols described in these application notes provide a comprehensive framework for the

in vitro assessment of Mitapivat's efficacy. By quantifying its effects on PKR activity,

intracellular ATP levels, and 2,3-DPG concentrations in red blood cells, researchers can

effectively evaluate the potency and mechanism of action of this novel therapeutic agent.

These assays are crucial for preclinical studies and for understanding the molecular basis of

Mitapivat's therapeutic benefit in hemolytic anemias.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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